molecular formula C5H6Cl3NO2 B1372920 azetidin-3-yl 2,2,2-trichloroacetate CAS No. 1219956-76-9

azetidin-3-yl 2,2,2-trichloroacetate

Cat. No.: B1372920
CAS No.: 1219956-76-9
M. Wt: 218.46 g/mol
InChI Key: YYAXCJMDIIVUGI-UHFFFAOYSA-N
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Description

azetidin-3-yl 2,2,2-trichloroacetate is a chemical compound with the molecular formula C5H6Cl3NO2 and a molecular weight of 218.47 g/mol It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and trichloroacetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidin-3-yl 2,2,2-trichloroacetate typically involves the reaction of azetidine with trichloroacetic acid or its derivatives under controlled conditions. One common method is the esterification of azetidine with trichloroacetic anhydride in the presence of a base such as pyridine . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

azetidin-3-yl 2,2,2-trichloroacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azetidinone derivatives.

    Reduction: Reduction reactions can convert the trichloroacetate group to less chlorinated derivatives.

    Substitution: Nucleophilic substitution reactions can replace the trichloroacetate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidinone derivatives, while substitution reactions can produce a variety of functionalized azetidines.

Scientific Research Applications

azetidin-3-yl 2,2,2-trichloroacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of azetidin-3-yl 2,2,2-trichloroacetate involves its interaction with molecular targets and pathways in biological systems. The trichloroacetate group can act as an electrophile, facilitating reactions with nucleophilic sites in biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: A naturally occurring analogue with similar structural features.

    Azetidinone derivatives: Compounds with a similar azetidine ring but different functional groups.

    Trichloroacetic acid derivatives: Compounds containing the trichloroacetate group but different core structures.

Uniqueness

Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

azetidin-3-yl 2,2,2-trichloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Cl3NO2/c6-5(7,8)4(10)11-3-1-9-2-3/h3,9H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAXCJMDIIVUGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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